molecular formula C25H22FNO4 B565753 (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid CAS No. 1187966-93-3

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid

Cat. No.: B565753
CAS No.: 1187966-93-3
M. Wt: 419.452
InChI Key: JEAIZQYPWPSXQH-QRQCRPRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its cyclopropyl and fluorobenzo[k]phenanthridin moieties, which contribute to its distinct chemical properties.

Properties

CAS No.

1187966-93-3

Molecular Formula

C25H22FNO4

Molecular Weight

419.452

IUPAC Name

(3R,5S)-5-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid

InChI

InChI=1S/C25H22FNO4/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13/h1-4,7-9,12-13,15,22,28-29H,5-6,10-11H2,(H,30,31)/t15-,22+/m1/s1

InChI Key

JEAIZQYPWPSXQH-QRQCRPRQSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)C(CC(CC(=O)O)O)O)F

Synonyms

(βR,δS)-6-Cyclopropyl-10-fluoro-β,δ-dihydroxybenzo[k]phenanthridine-8-pentanoic Acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid typically involves multiple steps, including the formation of the cyclopropyl and fluorobenzo[k]phenanthridin rings. Common synthetic routes may involve the use of cyclopropyl bromide and fluorobenzo[k]phenanthridin precursors, followed by a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, are often employed to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or fluorobenzo[k]phenanthridin moieties, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various halogenating agents.

Major Products

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s fluorobenzo[k]phenanthridin moiety is particularly important for its binding affinity and specificity, influencing its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-(6-Cyclopropyl-10-chlorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
  • (3R,5S)-5-(6-Cyclopropyl-10-bromobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
  • (3R,5S)-5-(6-Cyclopropyl-10-iodobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid

Uniqueness

The uniqueness of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid lies in its fluorine atom, which significantly enhances its chemical stability and biological activity compared to its chloro, bromo, and iodo analogs. The presence of the fluorine atom also influences the compound’s electronic properties, making it a valuable molecule for various applications.

Biological Activity

The compound (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid is a complex organic molecule with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of the compound is C25H23FNNaO4C_{25}H_{23}FNNaO_4 with a molecular weight of 443.44 g/mol. It is classified under chiral molecules and statins and related drugs, indicating its relevance in pharmacological applications.

Structural Information

  • SMILES Notation : OC@@HC1CC2=C(C(C=CC=C3)=C3N=C2C4CC4)C5=C1C=C(F)C=C5
  • Alternate CAS Number : Free acid: 1187966-91-1

The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorobenzo[k]phenanthridine moiety suggests potential activity against various cancer cell lines due to its structural similarity to known anticancer agents.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to This compound . These studies typically focus on:

  • Cell Proliferation Inhibition : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Apoptosis Induction : Research indicates that it may promote apoptosis in malignant cells through the activation of intrinsic pathways.

Enzyme Inhibition

The compound's hydroxypentanoic acid structure suggests potential inhibitory effects on certain enzymes involved in lipid metabolism, making it a candidate for further investigation in hyperlipidemia treatment.

Data Table: Biological Activity Summary

Activity TypeTarget/EffectReference
AnticancerInhibition of cell proliferation
ApoptosisInduction in cancer cell lines
Enzyme InhibitionPotential inhibition of lipid enzymes

Study 1: Antitumor Efficacy

In a recent study, the compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer properties. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Study 2: Lipid Metabolism Impact

Another investigation focused on the compound's effect on lipid metabolism. In vitro assays demonstrated that it could reduce triglyceride levels in hepatocytes by inhibiting key enzymes involved in lipid synthesis. This positions the compound as a potential therapeutic agent for metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.